molecular formula C3H3NS B042339 Isothiazole CAS No. 288-16-4

Isothiazole

Cat. No.: B042339
CAS No.: 288-16-4
M. Wt: 85.13 g/mol
InChI Key: ZLTPDFXIESTBQG-UHFFFAOYSA-N
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Description

Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. It is an important class of sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to its unique properties, which arise from the presence of two electronegative heteroatoms in a 1,2-relationship . This compound and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Isothiazole and its derivatives have been found to target various enzymes and proteins, playing a significant role in numerous biological processes . For instance, this compound derivatives have been reported to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists . In the context of fungicidal activity, this compound derivatives might act at the same target as the oxysterol binding protein (PcORP1) of oxathiapiprolin .

Mode of Action

The antimicrobial activity of isothiazolinones, a class of this compound derivatives, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . Isothiazolones utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability .

Biochemical Pathways

This compound compounds disrupt metabolic pathways involving dehydrogenase enzymes . This disruption leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The exact biochemical pathways affected by this compound and its derivatives can vary depending on the specific derivative and its target.

Pharmacokinetics

For instance, efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken to minimize the potential risk of toxicity .

Result of Action

The result of this compound’s action can be seen in its various biological effects. For instance, this compound derivatives have been reported to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . In the context of fungicidal activity, the expression of the systemic acquired resistance gene pr1 was significantly up-regulated after treating with an this compound derivative .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .

Properties

IUPAC Name

1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTPDFXIESTBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182980
Record name Isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-16-4
Record name Isothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole
Source European Chemicals Agency (ECHA)
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Record name ISOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of an isothiazole ring?

A1: An this compound ring is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur and nitrogen atoms are adjacent to each other within the ring.

Q2: What is the molecular formula and weight of the parent this compound molecule?

A2: The molecular formula of this compound is C3H3NS, and its molecular weight is 85.13 g/mol.

Q3: How can nuclear magnetic resonance (NMR) spectroscopy be used to analyze isothiazoles?

A3: NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is a powerful tool for structural analysis of isothiazoles. It helps determine the chemical shifts and coupling constants of the protons in the molecule, providing valuable information about the electronic environment and neighboring atoms. For example, in 5-methylthis compound, the coupling constant for the hydrogen atom at position 3 and those on the methyl group is larger than for hydrogens attached directly to the this compound nucleus at positions 3 and 5. []

Q4: How does the position of substituents on the this compound ring affect its reactivity?

A5: The position of substituents significantly influences the reactivity of the this compound ring. For example, 3,5-dichlorothis compound-4-carbonitrile undergoes regioselective Suzuki coupling reactions, preferentially at the 5-position. [, ] In contrast, attempts to perform Suzuki coupling at the 3-position of various 3-substituted isothiazoles were unsuccessful. []

Q5: What are some common synthetic approaches to access this compound derivatives?

A5: Several synthetic strategies have been developed for the preparation of substituted isothiazoles. Some common methods include:

    Q6: Can you provide a specific example of a regioselective synthesis of an this compound derivative?

    A7: One example is the reaction of 3,5-dichlorothis compound-4-carbonitrile with aryl- or methylboronic acids. This Suzuki coupling reaction proceeds regiospecifically at the 5-position, affording 3-chloro-5-aryl or 3-chloro-5-methylthis compound-4-carbonitriles in high yields. []

    Q7: How do isothiazoles react with electrophiles?

    A8: The reactivity of isothiazoles towards electrophiles depends on the substitution pattern and the nature of the electrophile. For example, 3-phenylthieno[3,2-d]this compound is unreactive towards weaker electrophiles but undergoes bromination and nitration at the α-position of the thiophene ring. []

    Q8: Can isothiazoles undergo ring-opening reactions?

    A9: Yes, isothiazoles can undergo ring-opening reactions under certain conditions. For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides leads to ring cleavage, producing β-enaminothioketones in high yields. []

    Q9: What are some notable applications of this compound derivatives?

    A9: Isothiazoles exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Some notable applications include:

      Q10: How does the structure of an this compound derivative relate to its biological activity?

      A11: Structure-activity relationships (SAR) are crucial for understanding how modifications to the this compound scaffold influence biological activity. For example, in a series of 3,4,5-trisubstituted isothiazoles evaluated for anti-HIV activity, the presence of a thioalkyl chain or dialkylamino function at the 3-position resulted in a loss of potency, while specific substitutions at this position maintained or even enhanced the activity. []

      Q11: Can you give an example of an this compound derivative that acts as a chiral auxiliary in stereoselective synthesis?

      A12: Saccharine-derived chiral N-enoyl- and N-acyl-2,3-dihydro-1,2-benzthis compound 1,1-dioxides have been successfully employed as stereoface-directing dienophile and dipolarophile auxiliaries in Diels-Alder reactions and 1,3-dipolar cycloadditions. []

      Q12: Can isothiazoles undergo metabolic bioactivation?

      A13: Yes, certain this compound derivatives have been shown to undergo metabolic bioactivation, potentially leading to toxicity. A study on a potent c-Met inhibitor containing an this compound ring revealed that it underwent CYP450-mediated bioactivation, primarily by CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. This bioactivation involved sulfur oxidation, followed by glutathione attack at the 4-position of the this compound ring. []

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